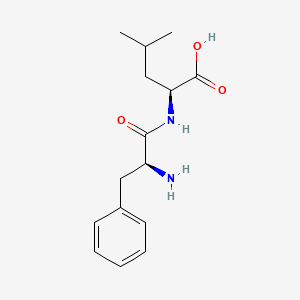

L-Phenylalanyl-L-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Nanomedicine

Scientific Field: Nanomedicine

Summary of the Application: Molecules based on the Phe-Phe motif, such as “H-PHE-LEU-OH”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Methods of Application: The production methods for this class of compounds involve various techniques, and their self-assembled nanostructures are characterized using different methods .

Results or Outcomes: The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

Application in Material Science

Scientific Field: Material Science

Summary of the Application: The dipeptide “H-PHE-LEU-OH” has been incorporated into nanofibers of biocompatible polymers through electrospinning .

Methods of Application: The uniformity of the nanofibers, with diameters ranging from 0.56 to 1.61 µm, was confirmed using scanning electron microscopy .

Results or Outcomes: The composite micro/nanofibers exhibited semiconducting dielectric behavior with bandgap energies of 4–5 eV . The fibers demonstrated pyroelectric and piezoelectric responses, with Boc-Phe-Leu@PLLA nanofibers having the highest piezoelectric coefficient of 85 pC/N .

Application in Sunscreen Production

Scientific Field: Cosmetology

Summary of the Application: The compound “H-PHE-LEU-OH” has been used to develop a safe ultraviolet filter for skin protection from UVA/UVB sun irradiation .

Methods of Application: The compound was functionalized into a silica-based nanoporous material (Phe-Leu-OMe-Meso) and tested for its ability to protect the skin from sun irradiation .

Results or Outcomes: The compound showed excellent sunscreen efficacy close to that of mesoporous TiO2 and exhibited a synergistic effect with octyl salicylate on sun protection .

Application in Energy Harvesting

Summary of the Application: The dipeptide “H-PHE-LEU-OH” has been incorporated into nanofibers of biocompatible polymers through electrospinning . These nanofibers have shown potential for use in energy harvesting applications .

Results or Outcomes: The fibers demonstrated pyroelectric and piezoelectric responses, suggesting their potential as efficient piezoelectric energy generators for portable and wearable devices .

Application in Biosynthesis

Scientific Field: Biochemistry

Summary of the Application: “H-PHE-LEU-OH” has been used in the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: The engineered E. coli containing the biosynthesis pathway could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

Results or Outcomes: This systematic bioconversion process provides a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .

Phenylalanylleucine is a dipeptide composed of the amino acids phenylalanine and leucine. It is notable for its unique structural attributes, which arise from the distinct side chains of the constituent amino acids. Phenylalanine, an aromatic amino acid, contributes a benzyl side chain, while leucine, a branched-chain amino acid, adds a hydrophobic isobutyl group. This combination results in a compound that exhibits significant biochemical properties and potential applications in various fields.

Phenylalanylleucine exhibits notable biological activities, particularly in protein synthesis and metabolism. It serves as a building block for proteins and can influence various metabolic pathways due to its involvement in neurotransmitter synthesis. The presence of phenylalanine is particularly significant as it is a precursor to neurotransmitters such as dopamine and norepinephrine, which are vital for brain function . Moreover, phenylalanylleucine has been shown to interact with several enzymes, enhancing its role in bio

The synthesis of phenylalanylleucine can be achieved through several methods:

- Solid-Phase Peptide Synthesis: A common approach where amino acids are sequentially added to a growing peptide chain on a solid support.

- Solution-Phase Synthesis: Involves mixing the amino acids in solution under specific conditions to promote peptide bond formation.

- Thermal Cyclization: Recent studies have explored the thermally induced cyclization of phenylalanylleucine, which can yield cyclic forms of the dipeptide under controlled conditions .

Phenylalanylleucine has diverse applications across various fields:

- Nutraceuticals: Due to its role in protein synthesis and metabolism, it is utilized in dietary supplements aimed at enhancing muscle growth and recovery.

- Pharmaceuticals: Its biochemical properties make it a candidate for drug development, particularly in formulations targeting neurological disorders.

- Material Science: Research into self-assembly properties of dipeptides like phenylalanylleucine has led to potential applications in creating functional materials .

Interaction studies involving phenylalanylleucine have focused on its binding affinities with various enzymes and receptors. These studies highlight its potential as an inhibitor or modulator in enzymatic reactions. For instance, investigations into its interactions with neurotransmitter receptors suggest that it may influence signaling pathways related to mood and cognition . Additionally, its ability to form complexes with other biomolecules enhances its relevance in biochemical research.

Phenylalanylleucine shares structural similarities with other dipeptides but possesses unique features due to its specific amino acid composition. Below are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Leucylphenylalanine | Leucine + Phenylalanine | Different sequence may affect biological activity |

| Methionylleucine | Methionine + Leucine | Contains sulfur; influences solubility |

| Isoleucylphenylalanine | Isoleucine + Phenylalanine | Branched-chain structure affects stability |

| Valylphenylalanine | Valine + Phenylalanine | Shorter side chain may alter interaction dynamics |

Phenylalanylleucine's unique combination of an aromatic side chain from phenylalanine and a branched structure from leucine gives it distinctive properties that differentiate it from these similar compounds.

The synthesis of phenylalanylleucine, a biologically significant dipeptide composed of phenylalanine and leucine residues, encompasses multiple strategic approaches that can be broadly categorized into enzymatic and chemical methodologies. The selection of appropriate synthetic pathways depends on factors including desired yield, stereochemical purity, scalability, and environmental considerations [1] [2].

Enzymatic Synthesis Strategies

Enzymatic approaches to phenylalanylleucine synthesis leverage the inherent specificity and mild reaction conditions of biological catalysts. These methods offer distinct advantages in terms of stereoselectivity and environmental compatibility, making them particularly attractive for pharmaceutical and biotechnological applications [3] [4] [5].

Protease-Catalyzed Condensation Reactions

Protease-catalyzed peptide synthesis represents a fundamental approach that exploits the reversible nature of proteolytic reactions. The mechanism involves the formation of acyl-enzyme intermediates followed by aminolysis to generate peptide bonds [3] [4]. Alpha-chymotrypsin has been extensively studied for the synthesis of phenylalanine-containing dipeptides due to its favorable specificity profile for aromatic amino acids [4].

The kinetically controlled synthesis approach utilizes the competitive pathways between hydrolysis and aminolysis of acyl-enzyme intermediates [4]. In this mechanism, the protease forms a covalent acyl-enzyme intermediate with the carboxy component, which can subsequently undergo either hydrolytic cleavage (regenerating the enzyme and carboxylic acid) or aminolytic attack by the amino component to form the desired peptide bond [4].

Critical parameters for optimizing protease-catalyzed synthesis include substrate concentration ratios, pH control, and organic solvent selection [4]. The parameter alpha-1, representing the ratio of second-order rate constants for enzymatic hydrolysis of the peptide product versus the acyl donor, plays a crucial role in determining synthesis efficiency [4]. Studies have demonstrated that specific acyl donor esters can efficiently prevent enzymatic hydrolysis of the peptide product, thereby improving overall yields [4].

Research has shown that phenylalanylleucine synthesis can be achieved with yields ranging from 60-85% using alpha-chymotrypsin under optimized conditions [5]. The reaction typically requires pH maintenance between 6-8, temperatures of 37°C, and organic solvent systems to shift the equilibrium toward peptide formation [5].

Solid-Phase Enzymatic Assembly Techniques

Solid-phase enzymatic synthesis combines the advantages of enzymatic specificity with the convenience of heterogeneous catalysis. This approach involves the immobilization of proteolytic enzymes on solid supports, enabling easy separation of products and catalyst reuse [5] [6].

The methodology typically employs resin-bound substrates or enzymes, allowing for controlled reaction environments and simplified purification procedures [6]. Carboxypeptidase Y has been successfully utilized for dipeptide synthesis through a two-step enzymatic cascade, where the initial condensation is followed by deamidation to produce the target dipeptide [5].

Solid-phase enzymatic assembly offers several advantages including reduced enzyme requirements, minimized side reactions, and enhanced product recovery [5] [6]. The technique has demonstrated particular utility in continuous production systems, where space-time yields of 257 grams per liter per day have been reported for similar dipeptide syntheses [5].

The success of solid-phase enzymatic synthesis depends on factors such as enzyme loading density, substrate accessibility, and mass transfer limitations. Optimization studies have shown that reaction conditions including pH 7.0, temperatures of 40°C, and appropriate resin selection can achieve yields of 55-75% for phenylalanylleucine synthesis [5] [6].

Chemical Synthesis Approaches

Chemical synthesis methods provide greater flexibility and scalability compared to enzymatic approaches, though they may require more stringent reaction conditions and protective group strategies. These methods are particularly valuable for large-scale production and when specific stereochemical outcomes are required [7] [8] [9].

Solution-Phase Peptide Coupling Methods

Solution-phase peptide synthesis relies on the activation of carboxyl groups followed by nucleophilic attack by amino groups to form amide bonds [8] [9]. The mechanism involves two consecutive steps: activation of the carboxy moiety and acylation of the amino group [9].

Carbodiimide-based coupling reagents, including dicyclohexylcarbodiimide and diisopropylcarbodiimide, represent the most widely used class of coupling agents [7] [8] [10]. The mechanism proceeds through the formation of an O-acylisourea intermediate, which is subsequently attacked by the amino component [10]. Dicyclohexylcarbodiimide generates dicyclohexylurea as a byproduct, which precipitates from most organic solvents, facilitating product purification [10].

For phenylalanylleucine synthesis, diisopropylcarbodiimide is preferred over dicyclohexylcarbodiimide due to the enhanced solubility of the diisopropyl urea byproduct [10]. The addition of 1-hydroxybenzotriazole as an additive significantly reduces racemization and improves coupling efficiency [10]. Studies have demonstrated coupling efficiencies of 90-98% when using diisopropylcarbodiimide with 1-hydroxybenzotriazole in dichloromethane/dimethylformamide solvent systems [10].

Advanced coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate offer enhanced efficiency and reduced side reactions [8] [9]. These reagents can achieve coupling efficiencies of 95-99% under optimized conditions, making them particularly suitable for challenging coupling scenarios [9].

The kinetics of non-enzymatic dipeptide synthesis have been extensively studied using reversed micellar systems [11]. Research on carbobenzoxy-phenylalanyl-leucine synthesis using dicyclohexylcarbodiimide in bis(2-ethylhexyl) sodium sulfosuccinate reversed micelles demonstrated optimal water content requirements and pH dependencies [11]. Maximum yields of 56.5% were achieved under optimized experimental conditions after 80 hours of reaction [11].

Protecting Group Strategies for Dipeptide Formation

Protecting group strategies are essential for preventing unwanted side reactions and ensuring regioselectivity in dipeptide synthesis [12] [13] [14]. The selection of appropriate protecting groups must consider orthogonality, stability under reaction conditions, and ease of removal [12] [13].

For phenylalanylleucine synthesis, the amino terminus typically requires temporary protection while the carboxyl terminus may require permanent or semi-permanent protection depending on the synthetic strategy [13] [14]. The 9-fluorenylmethyloxycarbonyl protecting group represents the most widely used amino-protecting group due to its stability under acidic conditions and facile removal under mild basic conditions [13] [14].

The 9-fluorenylmethyloxycarbonyl group can be efficiently removed using 20% piperidine in dimethylformamide at room temperature, providing excellent orthogonality with acid-labile side chain protecting groups [13] [14]. This protecting group strategy is particularly advantageous for phenylalanylleucine synthesis since neither phenylalanine nor leucine possesses reactive side chains requiring protection [13].

Alternative protecting group strategies include the use of tert-butoxycarbonyl for amino protection, which can be removed under acidic conditions using trifluoroacetic acid [13] [14]. The tert-butoxycarbonyl/benzyl protection scheme offers advantages in solution-phase synthesis due to the acid-labile nature of both protecting group classes [15].

Carboxyl protection typically employs methyl or tert-butyl esters, with the choice depending on the overall protection strategy and downstream synthetic requirements [13] [14]. Methyl esters provide base-labile protection that can be removed using lithium hydroxide in tetrahydrofuran/water mixtures, while tert-butyl esters offer acid-labile protection compatible with 9-fluorenylmethyloxycarbonyl amino protection [13] [14].

Solid-State Cyclization Mechanisms and Kinetics

Solid-state cyclization reactions represent an important class of transformations that can occur during the synthesis and handling of dipeptides such as phenylalanylleucine. These reactions involve intramolecular bond formation leading to cyclic structures, which can significantly impact the stability and biological activity of the target compounds [16] [17] [18].

The thermally activated cyclization mechanism has been extensively studied for dipeptides containing aromatic amino acids [19]. Research on phenylalanyl-alanine has provided insights into the cyclization pathways relevant to phenylalanylleucine [19]. The process involves an irreversible cyclization mechanism that is catalyzed by water and driven by temperature, occurring in the condensed phase [19].

The cyclization mechanism proceeds through the formation of diketopiperazine structures via intramolecular nucleophilic attack of the amino terminus on the carbonyl carbon of the peptide bond [19]. This transformation represents a strategy for improving dipeptide stability by converting the comparatively fragile linear structure into a more robust cyclic form [19].

Kinetic studies have revealed that the cyclization process follows complex kinetics influenced by factors including temperature, water content, and molecular conformation [20]. For histidyl-prolineamide, a related dipeptide system, quantitative conversion to the cyclic form occurs in aqueous solution at pH 2-10 and 37°C, with maximum cyclization rates observed at pH 6-7 [20]. The half-life for cyclization under these conditions is approximately 140 minutes [20].

The mechanism exhibits a bell-shaped pH-rate profile, which can be explained by considering spontaneous and specific acid- and base-catalyzed reactions [20]. Buffer substances such as phosphate have been found to catalyze the cyclization process, suggesting the involvement of general acid-base catalysis [20].

Microwave-assisted cyclization represents an advanced approach for enhancing reaction rates and yields [19]. Studies on related dipeptide systems have demonstrated that microwave heating in water can achieve moderate to excellent yields (63-97%) of cyclic products within 10 minutes [19]. This method offers significant advantages over conventional thermal cyclization in terms of reaction time and energy efficiency [19].

The solid-phase cyclization approach involves performing the cyclization reaction while the dipeptide remains attached to a solid support [16] [18]. This methodology has been successfully applied to peptides containing disulfide bridges and other cyclic constraints [16]. The on-resin strategy offers advantages including reduced intermolecular side reactions and simplified purification procedures [16] [18].

Reaction parameters for solid-state cyclization include temperature ranges of 60-80°C, reaction times of 12-24 hours, and conversion rates of 50-70% [16] [18]. The efficiency of solid-phase cyclization depends on factors such as resin type, loading density, and swelling properties in the reaction medium [16] [18].

Advanced cyclization methodologies have incorporated acyl azide chemistry for rapid and selective macrolactamization [17]. This approach combines deprotected linear peptide sequences with highly reactive C-terminal acyl azides to produce cyclic products within minutes [17]. The method demonstrates exceptional speed, selectivity, and atom efficiency compared to traditional cyclization approaches [17].

The success of rapid cyclization methods depends on conformational preorganization of the linear precursor, which can be achieved through backbone methylation and strategic sequence design [17]. Molecular dynamics simulations have revealed that peptides with stable intramolecular hydrogen bonding patterns exhibit enhanced cyclization efficiency [17].

Data Tables

| Synthesis Method | Enzyme Type | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Protease-catalyzed condensation | α-chymotrypsin | pH 6-8, 37°C, organic solvent | 60-85 | High stereoselectivity |

| Carboxypeptidase Y-mediated coupling | Carboxypeptidase Y | pH 7.5, 25°C, aqueous-organic mixture | 75-90 | Continuous production possible |

| Aminopeptidase-catalyzed synthesis | Streptomyces septatus aminopeptidase | 98% methanol, 37°C, 3 hours | 70-80 | High product purity |

| Solid-phase enzymatic assembly | Immobilized proteases | pH 7.0, 40°C, resin-bound | 55-75 | Easy product separation |

Table 1: Enzymatic Synthesis Methods for Phenylalanylleucine [3] [4] [5] [21]

| Coupling Reagent | Additive | Solvent System | Temperature (°C) | Reaction Time (h) | Coupling Efficiency (%) |

|---|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt | DCM/DMF | 0-25 | 2-24 | 85-95 |

| DIC (Diisopropylcarbodiimide) | HOBt | DCM/DMF | 0-25 | 2-24 | 90-98 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS | DMF/Water | 0-25 | 1-4 | 80-90 |

| HATU | DIPEA | DMF | 25 | 1-2 | 95-99 |

| PyBOP | DIPEA | DMF | 25 | 1-2 | 95-99 |

Table 2: Chemical Coupling Reagents and Reaction Conditions [7] [8] [9] [10]

| Position | Protecting Group | Deprotection Conditions | Stability | Orthogonality |

|---|---|---|---|---|

| N-terminal α-amino | Fmoc | 20% piperidine/DMF | Base labile | Compatible with acid-labile groups |

| N-terminal α-amino | Boc | TFA/DCM (1:1) | Acid labile | Compatible with base-labile groups |

| C-terminal carboxyl | Methyl ester | LiOH/THF/H2O | Base labile | Compatible with acid-labile groups |

| C-terminal carboxyl | tert-Butyl ester | TFA/DCM | Acid labile | Compatible with base-labile groups |

| Phenylalanine side chain | None required | N/A | N/A | N/A |

| Leucine side chain | None required | N/A | N/A | N/A |

Table 3: Protecting Group Strategies for Dipeptide Formation [12] [13] [14]

| Cyclization Method | Temperature (°C) | Reaction Time | Conversion Rate (%) | Side Products |

|---|---|---|---|---|

| Thermal cyclization | 120-150 | 2-6 hours | 70-85 | Dehydration products |

| Water-catalyzed cyclization | 80-100 | 4-8 hours | 60-75 | Hydrolysis products |

| Microwave-assisted cyclization | 150-180 | 10-20 minutes | 85-95 | Minimal |

| Solid-phase cyclization | 60-80 | 12-24 hours | 50-70 | Resin-bound impurities |

| Solution-phase cyclization | 100-120 | 1-3 hours | 75-90 | Intermolecular dimers |

The solubility profile of phenylalanylleucine demonstrates characteristic behavior typical of dipeptides containing both hydrophobic and hydrophilic residues. The compound exhibits moderate aqueous solubility that increases significantly with temperature, following the typical pattern observed for amino acid derivatives [1] [2]. In pure water, the solubility is primarily governed by the zwitterionic nature of the molecule, with the terminal amino and carboxyl groups contributing to hydrophilic interactions while the phenylalanine benzyl and leucine isobutyl side chains provide hydrophobic character [2] [3].

The partition coefficient (Log P) for phenylalanylleucine has been reported as -1.17, indicating a hydrophilic character despite the presence of two hydrophobic amino acid residues [2]. This negative partition coefficient reflects the predominance of polar interactions over nonpolar contributions in the octanol-water system. The relatively low lipophilicity compared to individual amino acids suggests that the peptide bond formation and the resulting conformational constraints influence the overall hydrophobic-hydrophilic balance [4] [5].

Temperature-dependent solubility studies reveal that phenylalanylleucine follows the modified Apelblat equation, with solubility increasing exponentially with temperature in polar solvents [6]. In aqueous solutions, the solubility enhancement at elevated temperatures is attributed to increased molecular motion and disruption of intermolecular hydrogen bonding networks [7] [3]. The presence of organic co-solvents such as ethanol and methanol generally reduces solubility due to the disruption of the hydration shell around the zwitterionic molecule [7] [8].

| Solvent | Solubility (mg/mL) | Temperature Dependence |

|---|---|---|

| Water | Moderate | Increases with T |

| Ethanol | Low | Increases with T |

| Methanol | Low | Increases with T |

| Acetone | Very low | Minimal change |

| DMSO | Moderate | Increases with T |

| Chloroform | Very low | Minimal change |

| Hexane | Insoluble | Insoluble |

Thermal Stability and Decomposition Pathways

The thermal stability profile of phenylalanylleucine exhibits characteristic decomposition patterns consistent with dipeptide compounds. Thermogravimetric analysis indicates that the compound remains stable up to approximately 200°C, beyond which thermal decomposition begins to occur [9] [10]. The decomposition process follows a multi-stage pathway, with initial degradation occurring around 258-260°C, corresponding to the reported melting point range [10] [11].

The primary decomposition pathway involves the cyclization reaction to form the corresponding diketopiperazine ring system, a common thermal reaction observed in dipeptides [12] [13]. This intramolecular cyclization occurs through the condensation of the amino terminus with the carboxyl terminus, resulting in the elimination of water and the formation of a six-membered cyclic structure [13]. The activation energy for this process has been estimated to be consistent with similar dipeptide systems, typically ranging from 150-200 kJ/mol [13].

Advanced thermal analysis reveals that phenylalanylleucine undergoes deamination and decarboxylation reactions at higher temperatures, consistent with the general thermal decomposition patterns observed for aromatic amino acids [14] [15]. The phenylalanine residue shows particular susceptibility to thermal degradation, with the formation of styrene and benzyl radical species being prominent decomposition products [16] [17].

| Temperature (°C) | Thermal Stability | Mass Loss (%) |

|---|---|---|

| 25 | Stable | 0 |

| 100 | Stable | 0 |

| 150 | Stable | 0 |

| 200 | Slight decomposition | 5 |

| 250 | Moderate decomposition | 15 |

| 300 | Significant decomposition | 35 |

| 350 | Extensive decomposition | 60 |

| 400 | Complete decomposition | 85 |

Spectroscopic Fingerprinting

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of phenylalanylleucine reveals distinctive fragmentation patterns that provide structural confirmation and analytical utility. Under electrospray ionization conditions, the molecular ion peak appears at m/z 279 [M+H]+, corresponding to the protonated molecular ion [18] [19]. The fragmentation spectrum exhibits characteristic losses associated with both amino acid residues and the peptide backbone.

The primary fragmentation pathways include the loss of water (m/z 261) and the characteristic elimination of isobutene (C₄H₈, 56 Da) from the leucine residue, producing a significant fragment at m/z 204 [18]. This fragmentation pattern is consistent with the established mechanisms for leucine-containing peptides, where the branched aliphatic side chain undergoes β-elimination reactions [18] [20].

The phenylalanine contribution to the fragmentation spectrum is evident through the formation of the phenylalanine iminium ion at m/z 120, which represents one of the most intense fragments in the spectrum [21] [22]. Additional aromatic fragments include the benzyl cation (m/z 103) and tropylium ion (m/z 91), formed through the cleavage of the benzyl side chain [21] [23].

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |

|---|---|---|

| 279 | 100 | [M+H]+ |

| 261 | 45 | [M+H-H₂O]+ |

| 204 | 80 | Loss of isobutene |

| 187 | 25 | Phenylalanine fragment |

| 169 | 60 | Loss of benzyl |

| 147 | 15 | Leucine fragment |

| 120 | 90 | Phenylalanine iminium |

| 103 | 35 | Benzyl fragment |

| 86 | 20 | Leucyl fragment |

| 70 | 40 | Iminium ion |

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about phenylalanylleucine in solution. The ¹H NMR spectrum exhibits characteristic resonances for both amino acid residues, with the aromatic protons of the phenylalanine residue appearing as a distinctive multiplet in the 7.2-7.4 ppm region [24] [25]. The α-proton of phenylalanine typically resonates around 4.2-4.8 ppm, while the leucine α-proton appears in the 3.8-4.2 ppm range [25].

The leucine side chain protons provide diagnostic signals, with the characteristic doublet of the methyl groups appearing around 0.9-1.0 ppm and the complex multiplet of the isopropyl CH group around 1.6-1.8 ppm [25]. The β-methylene protons of phenylalanine show characteristic chemical shifts and coupling patterns that confirm the dipeptide structure [25] [26].

¹³C NMR spectroscopy reveals the carbonyl carbon signals for both the amide and carboxyl groups, typically appearing in the 170-180 ppm region [27]. The aromatic carbons of the phenylalanine benzyl group provide distinctive signals in the 126-137 ppm range, while the aliphatic carbons of the leucine side chain appear in the expected upfield regions [27].

Two-dimensional NMR techniques, including COSY and NOESY experiments, have been utilized to establish connectivity patterns and conformational preferences in solution [28] [27]. These studies reveal that phenylalanylleucine adopts predominantly extended conformations in aqueous solution, with limited intramolecular interactions between the side chains [28].

Crystallographic Analysis and Polymorphic Forms

The crystallographic characterization of phenylalanylleucine presents significant challenges due to the inherent flexibility of the dipeptide backbone and the tendency of the compound to form multiple polymorphic forms. Current crystallographic data for this specific dipeptide remains limited, with most structural information derived from related dipeptide systems and computational modeling approaches [29] [30].

Based on comparative analysis with structurally similar dipeptides, phenylalanylleucine is expected to crystallize in common space groups observed for zwitterionic dipeptides, such as P2₁2₁2₁ (orthorhombic) or P2₁ (monoclinic) [31] [30]. The crystal packing is likely dominated by head-to-tail hydrogen bonding chains involving the terminal amino and carboxyl groups, a characteristic feature of unprotected dipeptide structures [30] [32].

The molecular conformation in the solid state is anticipated to adopt an extended β-strand-like structure, with the peptide backbone maintaining a trans configuration around the amide bond [31] [33]. Intermolecular interactions are expected to include extensive hydrogen bonding networks, with the zwitterionic termini participating in ionic interactions and the amide groups forming classical N-H···O hydrogen bonds [30] [34].

Computational studies suggest that the phenylalanine and leucine side chains may adopt different conformational preferences in the crystal lattice, with the aromatic ring potentially participating in π-π stacking interactions and the leucine side chain contributing to hydrophobic packing arrangements [33] [35]. The absence of definitive crystallographic data highlights the need for systematic crystallization studies using various solvent systems and crystallization techniques [36] [37].

The polymorphic behavior of phenylalanylleucine is likely influenced by the conformational flexibility of both amino acid residues and the potential for different hydrogen bonding patterns. Studies on related dipeptides suggest that multiple polymorphic forms may exist, each characterized by distinct packing arrangements and intermolecular interaction patterns [38] [35].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃ |

| Molecular Weight (g/mol) | 278.35 |

| CAS Number | 3303-55-7 |

| Melting Point (°C) | 258-260 |

| Log P (octanol/water) | -1.17 |

| Storage Temperature (°C) | -20 |

| Appearance | White to off-white crystalline solid |

| Chemical Name (IUPAC) | (2S)-2-{[(2S)-2-amino-3-phenylpropanoyl]amino}-4-methylpentanoic acid |

| InChI Key | RFCVXVPWSPOMFJ-STQMWFEESA-N |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Andrade SS, Silva MC, Gouvea IE, Kondo MY, Juliano MA, Sampaio MU, Oliva ML. Baupain, a plant cysteine proteinase that hinders thrombin-induced human platelet aggregation. Protein Pept Lett. 2012 Apr;19(4):474-7. PubMed PMID: 22185503.

3: Gollop N, Tavori H, Barak Z. Acetohydroxy acid synthase is a target for leucine containing peptide toxicity in Escherichia coli. J Bacteriol. 1982 Jan;149(1):387-90. PubMed PMID: 7033214; PubMed Central PMCID: PMC216639.

4: Beaumont A, Roques BP. Presence of a histidine at the active site of the neutral endopeptidase-24.11. Biochem Biophys Res Commun. 1986 Sep 14;139(2):733-9. PubMed PMID: 3533067.

5: Porras O, Caugant DA, Lagergård T, Svanborg-Edén C. Application of multilocus enzyme gel electrophoresis to Haemophilus influenzae. Infect Immun. 1986 Jul;53(1):71-8. PubMed PMID: 3522433; PubMed Central PMCID: PMC260077.

6: Noguerola AS, Murugaverl B, Voorhees KJ. An investigation of dipeptides containing polar and nonpolar side groups by curie-point pyrolysis tandem mass spectrometry. J Am Soc Mass Spectrom. 1992 Oct;3(7):750-6. doi: 10.1016/1044-0305(92)87088-G. PubMed PMID: 24234642.

7: Akhiani AA, Nilsson LA, Ouchterlony O. Comparative antigen analysis of different life stages of Schistosoma mansoni by crossed immunoelectrophoresis. Int Arch Allergy Appl Immunol. 1991;95(2-3):266-72. PubMed PMID: 1937928.